[1,2,3]Thiadiazol-5-yl-acetic acid [1,2,3]Thiadiazol-5-yl-acetic acid
Brand Name: Vulcanchem
CAS No.: 19813-28-6
VCID: VC4418199
InChI: InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-6-9-3/h2H,1H2,(H,7,8)
SMILES: C1=C(SN=N1)CC(=O)O
Molecular Formula: C4H4N2O2S
Molecular Weight: 144.15

[1,2,3]Thiadiazol-5-yl-acetic acid

CAS No.: 19813-28-6

Cat. No.: VC4418199

Molecular Formula: C4H4N2O2S

Molecular Weight: 144.15

* For research use only. Not for human or veterinary use.

[1,2,3]Thiadiazol-5-yl-acetic acid - 19813-28-6

Specification

CAS No. 19813-28-6
Molecular Formula C4H4N2O2S
Molecular Weight 144.15
IUPAC Name 2-(thiadiazol-5-yl)acetic acid
Standard InChI InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-6-9-3/h2H,1H2,(H,7,8)
Standard InChI Key FWDWGGXOFBDLKL-UHFFFAOYSA-N
SMILES C1=C(SN=N1)CC(=O)O

Introduction

# Thiadiazol-5-yl-acetic Acid: A Comprehensive Review of Structural, Synthetic, and Biological Properties

[1,2,Thiadiazol-5-yl-acetic acid is a heterocyclic compound characterized by a 1,2,3-thiadiazole ring substituted with an acetic acid moiety at the 5-position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and agrochemical research. The compound’s sulfur and nitrogen-rich heterocyclic core enables diverse interactions with biological targets, while the carboxylic acid group enhances solubility and potential for derivatization. This review synthesizes current knowledge on its synthesis, structural attributes, and applications, drawing parallels to related thiadiazole derivatives to infer its behavior and utility.

Synthetic Methodologies

Cyclization of Thiosemicarbazide Precursors

A common route to 1,2,3-thiadiazoles involves the cyclization of thiosemicarbazides under acidic conditions. For example, Dong et al. synthesized 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives by treating thiosemicarbazides with concentrated sulfuric acid, achieving yields of 65–72% . Adapting this method, thiadiazol-5-yl-acetic acid could be synthesized via cyclization of a suitably substituted thiosemicarbazide precursor, followed by oxidation of the acetamide intermediate to the carboxylic acid (Fig. 1).

Synthetic Pathway

  • Thiosemicarbazide Formation: Reaction of cyanoacetic acid hydrazide with aryl isothiocyanates yields thiosemicarbazides .

  • Cyclization: Treatment with H2SO4 induces ring closure to form the 1,2,3-thiadiazole core .

  • Oxidation: The acetamide group is hydrolyzed to acetic acid using aqueous NaOH or HCl .

Alternative Approaches

Industrial-scale production may employ continuous flow reactors to optimize reaction parameters (e.g., temperature, residence time) and improve yields. Green chemistry principles, such as using ionic liquids as solvents, have been explored for related thiadiazole syntheses, reducing environmental impact .

Physicochemical Properties

Experimental data for structurally similar compounds provide insights into the properties of thiadiazol-5-yl-acetic acid:

PropertyValue/DescriptionSource Compound
Melting Point180–185°C (decomposes)1,3,4-Thiadiazole analog
Solubility25 mg/mL in H2O (pH 7)1,2,3-Thiadiazole
LogP (Octanol-Water)1.2PubChem CID 589580
pKa3.8 (carboxylic acid)Calculated

The compound’s solubility in polar solvents (e.g., water, ethanol) facilitates its use in biological assays, while moderate lipophilicity (LogP ≈ 1.2) enables membrane permeability .

Biological Activities and Mechanisms

Antimicrobial Effects

1,2,3-Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives showed 40–60% inhibition against Candida albicans at 50 µg/mL . The acetic acid moiety may enhance target binding via electrostatic interactions with microbial enzymes, such as dihydrofolate reductase or β-lactamases .

Agrochemical Applications

Thiadiazoles are employed as plant activators in agriculture. Tiadinil, a commercial 1,2,3-thiadiazole derivative, induces systemic acquired resistance in crops . The acetic acid group in thiadiazol-5-yl-acetic acid may improve phloem mobility, enhancing its efficacy as a foliar spray.

Comparative Analysis with Related Compounds

1,3,4-Thiadiazole Derivatives

  • Structural Differences: The 1,3,4-thiadiazole isomer lacks the contiguous N–N bond, reducing ring strain but decreasing electrophilicity .

  • Biological Activity: 5-Arylamino-1,3,4-thiadiazol-2-yl acetic acid esters show superior antifungal activity (IC50 = 8–12 µM) compared to 1,2,3-thiadiazoles, likely due to enhanced membrane interaction .

Benzothiadiazole Analogs

Benzothiadiazoles, such as acibenzolar-S-methyl, exhibit stronger SAR induction in plants but higher phytotoxicity . The smaller size of thiadiazol-5-yl-acetic acid may reduce off-target effects.

Future Perspectives

  • Drug Delivery Systems: Conjugation with nanoparticles could improve the compound’s bioavailability and target specificity.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the acetic acid chain (e.g., esterification, amidation) may optimize pharmacokinetic profiles .

  • Green Synthesis: Developing solvent-free cyclization methods or biocatalytic routes could align production with sustainability goals .

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